N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

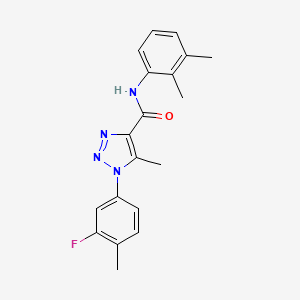

N-(2,3-Dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 5-methyl group, a 3-fluoro-4-methylphenyl group at position 1, and a 2,3-dimethylphenyl carboxamide moiety at position 3.

The synthesis of such derivatives typically involves the conversion of a triazole carboxylic acid to its acyl chloride using thionyl chloride, followed by coupling with an appropriate amine .

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O/c1-11-6-5-7-17(13(11)3)21-19(25)18-14(4)24(23-22-18)15-9-8-12(2)16(20)10-15/h5-10H,1-4H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLYPSBNFVGYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)C)F)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, biological evaluations, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound features a five-membered triazole ring containing three nitrogen atoms and two aromatic phenyl groups with various substituents. The synthesis typically involves multi-step processes that optimize yield and purity through specific reaction conditions and catalysts.

Biological Activity Overview

This compound has shown promising biological activities:

- Anticancer Activity : In various studies, triazole derivatives have demonstrated significant antiproliferative effects against cancer cell lines. For instance, related triazole compounds have shown IC50 values in the low micromolar range against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cells . The mechanism often involves inhibition of key enzymes such as thymidylate synthase.

- Antimicrobial Activity : The compound exhibits inhibitory effects against several bacterial strains including Escherichia coli and Staphylococcus aureus. These activities are attributed to its ability to disrupt microbial growth through enzyme inhibition or membrane disruption .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals differences in biological potency and mechanisms:

| Compound Name | Unique Features | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| N-(2-methylphenyl)-1-(3-fluoro-4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution | Higher potency against MCF-7 | Effective against Gram-positive bacteria |

| N-(2-nitrophenyl)-1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole | Nitro group presence | Moderate activity against HCT-116 | Broad-spectrum activity |

| 5-Methyl-N-(2-hydroxyphenyl)-1H-1,2,3-triazole | Hydroxyl group enhances solubility | Significant neuroprotective effects | Limited antimicrobial activity |

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

- Anticancer Study : In a study evaluating various triazole derivatives for anticancer activity, it was found that certain derivatives exhibited IC50 values as low as 1.1 μM against MCF-7 cells. This study highlighted the importance of structural modifications in enhancing biological activity .

- Antimicrobial Evaluation : Research on the antimicrobial properties of triazoles demonstrated effective inhibition of bacterial growth at nanomolar concentrations. The study emphasized the need for further exploration of structure–activity relationships (SAR) to optimize these compounds for therapeutic use .

The biological mechanisms underlying the activities of this compound are still being elucidated but may involve:

- Enzyme Inhibition : Compounds have been shown to inhibit critical enzymes involved in cell proliferation and survival.

- Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate interactions with microbial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Substituent Modifications at Position 1

Modifications at the Carboxamide Position (N-Substituent)

- Target Compound: 2,3-Dimethylphenyl group. The absence of halogens here contrasts with fluorinated analogs .

- Compound : 3-Fluorophenyl group.

- Compound : 2-(Trifluoromethyl)phenyl group.

- Compound : [5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl group.

Molecular Properties and Data

*logP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Findings and Implications

Fluorine Substitution : The target compound’s 3-fluoro group balances polarity and lipophilicity, whereas analogs with multiple fluorines (e.g., ) prioritize metabolic stability over solubility .

Heterocyclic Additions : The oxazole-containing analog () demonstrates how auxiliary rings can introduce new pharmacophoric features, though synthetic complexity increases .

Molecular Weight : The target compound (353 g/mol) falls within the typical range for drug-like molecules, whereas ’s higher molar mass (412 g/mol) may challenge bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.